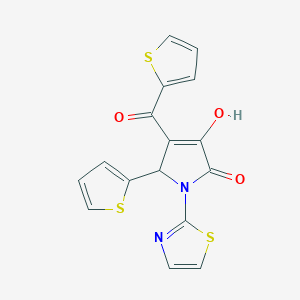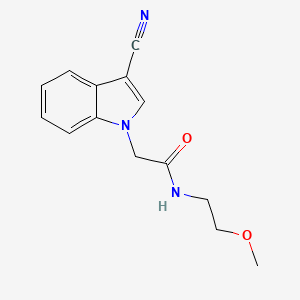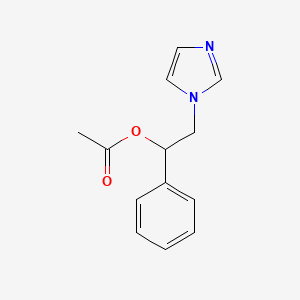
3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is a complex organic compound that features a unique combination of thiazole, thiophene, and pyrrolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, thiophene carboxylic acids, and pyrrolone precursors. Common synthetic routes may involve:
Condensation Reactions: Combining thiazole and thiophene derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the pyrrolone ring through intramolecular cyclization.
Functional Group Transformations: Introducing hydroxyl groups and other functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Process Optimization: Scaling up the reactions while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.
Thiophene Derivatives: Compounds with thiophene rings, used in materials science and pharmaceuticals.
Pyrrolone Derivatives: Compounds with pyrrolone structures, important in organic synthesis.
Uniqueness
3-Hydroxy-1-thiazol-2-yl-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C16H10N2O3S3 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H10N2O3S3/c19-13(10-4-2-7-23-10)11-12(9-3-1-6-22-9)18(15(21)14(11)20)16-17-5-8-24-16/h1-8,12,20H |
Clave InChI |
HKHXNMGLXSNQJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea](/img/structure/B11507312.png)


![N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide](/img/structure/B11507336.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507340.png)
![15-butyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11507349.png)
![Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11507356.png)
![ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507367.png)

![Ethyl 4-[2-(4-ethoxyphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11507380.png)
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B11507383.png)
![4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B11507387.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11507393.png)
